molecular formula C17H26N2O2 B562806 (2R)-2-(Aminomethyl)-1-[(2R)-2-(benzyloxy)pyrrolidin-1-yl]-3-methylbutan-1-one CAS No. 1217628-30-2

(2R)-2-(Aminomethyl)-1-[(2R)-2-(benzyloxy)pyrrolidin-1-yl]-3-methylbutan-1-one

Cat. No. B562806
CAS RN: 1217628-30-2
M. Wt: 290.407
InChI Key: ZVCUUQOSXAHEEI-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2R)-2-(Aminomethyl)-1-[(2R)-2-(benzyloxy)pyrrolidin-1-yl]-3-methylbutan-1-one” is also known as “®-2-(CBZ-AMINOMETHYL)PYRROLIDINE HCL”. It has a molecular weight of 270.76 and its IUPAC name is benzyl (2R)-2-pyrrolidinylmethylcarbamate hydrochloride .

Scientific Research Applications

Pyrrolidine in Drug Discovery

The compound (2R)-2-(Aminomethyl)-1-[(2R)-2-(benzyloxy)pyrrolidin-1-yl]-3-methylbutan-1-one features a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely utilized in medicinal chemistry to develop treatments for human diseases. The interest in pyrrolidine and its derivatives, including the subject compound, is due to their ability to efficiently explore pharmacophore space due to sp^3-hybridization, contribute to stereochemistry, and provide increased three-dimensional coverage through non-planarity, a phenomenon referred to as "pseudorotation". These features facilitate the design of new pyrrolidine compounds with diverse biological profiles, highlighting the versatility of pyrrolidine scaffolds in drug discovery (Li Petri et al., 2021).

Stereochemistry in Pharmacology

Stereochemistry plays a crucial role in the pharmacological profile of drug candidates, including compounds with pyrrolidine rings. Different stereoisomers of pyrrolidine-based compounds, due to their distinct spatial orientations of substituents, can bind differently to enantioselective proteins, leading to varied biological activities. This principle underscores the importance of considering stereochemical configurations in the development of new compounds for therapeutic purposes, as seen with (2R)-2-(Aminomethyl)-1-[(2R)-2-(benzyloxy)pyrrolidin-1-yl]-3-methylbutan-1-one (Veinberg et al., 2015).

Antitubercular Activity

Research into modifications of the isoniazid structure, akin to the structure of the subject compound, reveals its potential in developing new anti-tubercular agents. By evaluating derivatives for their in vitro efficacy against various strains of Mycobacterium tuberculosis, significant anti-TB activity has been found, highlighting the potential of structurally similar compounds for the rational design of new leads for anti-TB compounds (Asif, 2014).

Isoquinoline Derivatives in Therapeutics

The discussion on isoquinoline derivatives emphasizes the structural similarity and pharmacological relevance to the subject compound. Isoquinolines exhibit a wide range of biological activities, including anti-fungal, anti-Parkinsonism, anti-tubercular, and anti-tumour effects. This underscores the potential of compounds like (2R)-2-(Aminomethyl)-1-[(2R)-2-(benzyloxy)pyrrolidin-1-yl]-3-methylbutan-1-one in various therapeutic areas (Danao et al., 2021).

properties

IUPAC Name

(2R)-2-(aminomethyl)-3-methyl-1-[(2R)-2-phenylmethoxypyrrolidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-13(2)15(11-18)17(20)19-10-6-9-16(19)21-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,18H2,1-2H3/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCUUQOSXAHEEI-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)C(=O)N1CCCC1OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CN)C(=O)N1CCC[C@H]1OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652423
Record name (2R)-2-(Aminomethyl)-1-[(2R)-2-(benzyloxy)pyrrolidin-1-yl]-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217628-30-2
Record name rel-(2R)-2-(Aminomethyl)-3-methyl-1-[(2R)-2-(phenylmethoxy)-1-pyrrolidinyl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217628-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-(Aminomethyl)-1-[(2R)-2-(benzyloxy)pyrrolidin-1-yl]-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.